

Alisertib versus pralatrexate romidepsin peripheral T-cell lymphoma

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Compound Focus: Alisertib

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Efficacy and Safety Comparison

Feature	Alisertib (Single Agent)	Investigator's Choice (Single Agents)	Pralatrexate + Romidepsin (Combination)
Study Design & Citation	Phase III Randomized (Lumiere trial) [1]	Phase III Randomized (Comparator Arm) [1]	Phase I, Single-Institution [2]
Patient Population	Relapsed/Refractory PTCL (after ≥ 1 prior therapy)	Relapsed/Refractory PTCL (after ≥ 1 prior therapy)	Relapsed/Refractory Lymphoma (including PTCL)
Overall Response Rate (ORR)	33% [1]	45% (Pralatrexate, Romidepsin, or Gemcitabine) [1]	71% (in PTCL patients, 10/14) [2]
Complete Response (CR) Rate	Information not specified in result summary	Information not specified in result summary	29% (4/14 in PTCL patients) [2]
Median Progression-Free	115 days [1]	104 days [1]	Not reported

Feature	Alisertib (Single Agent)	Investigator's Choice (Single Agents)	Pralatrexate + Romidepsin (Combination)
Survival (PFS)			
Common Adverse Events (AEs)	Anemia (53%), Neutropenia (47%) [1]	Anemia (34%), Neutropenia (31%) [1]	Oral mucositis, Sepsis (DLTs) [2]
Conclusion	Not superior to comparator arm [1]	Standard options for comparison	Safe, well-tolerated, highly active combination [2]

Experimental Protocols Overview

Here are the detailed methodologies for the key clinical trials cited in the comparison.

Phase III Trial of **Alisertib** vs. Investigator's Choice (Lumiere Trial) [1]

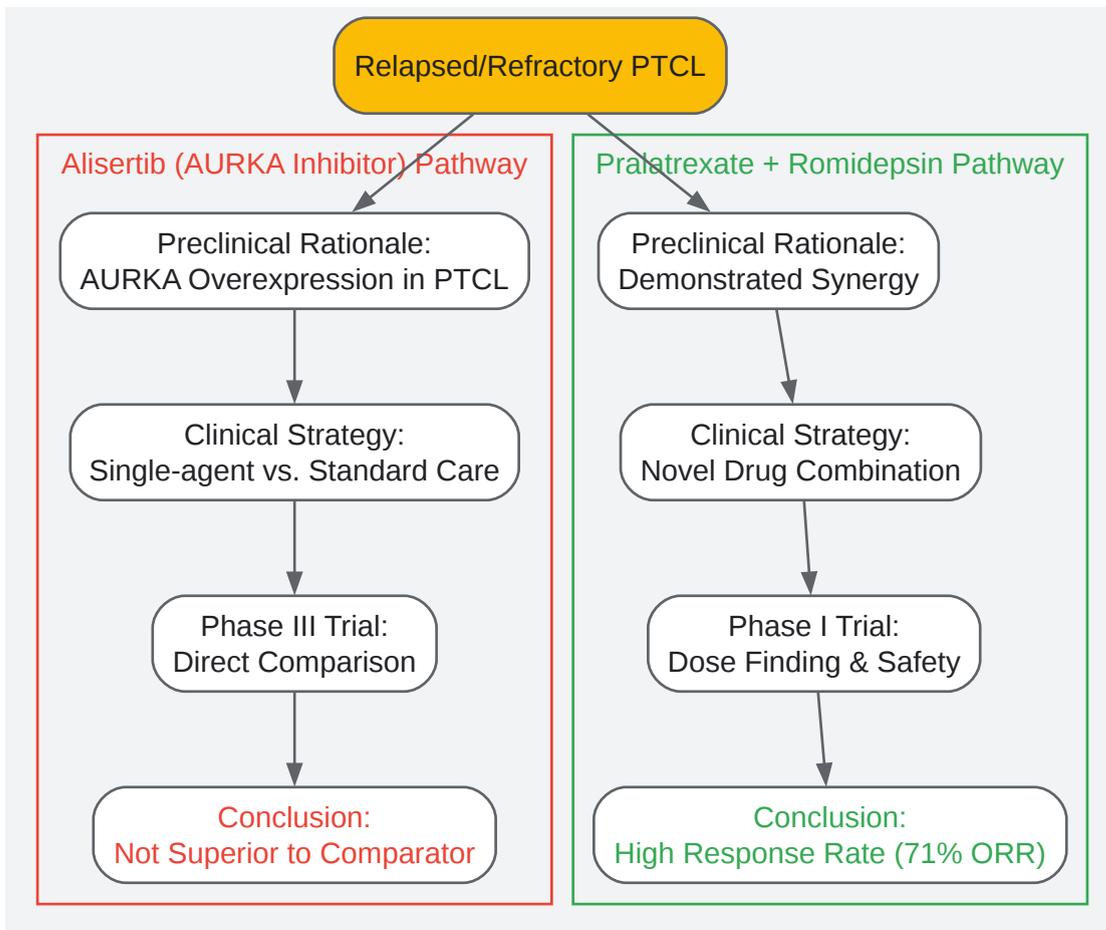
- **Objective:** To evaluate the efficacy of single-agent **alisertib** versus investigator-selected single-agent therapy in patients with relapsed/refractory PTCL. The primary endpoints were Overall Response Rate (ORR) and Progression-Free Survival (PFS).
- **Study Design:** This was an open-label, randomized, two-arm, international phase III trial. Patients were stratified by disease type, prognostic index score, and region.
- **Treatment Protocols:**
 - **Arm A (Alisertib):** Patients received oral **alisertib** at 50 mg twice daily on Days 1-7 of a 21-day cycle.
 - **Arm B (Comparator):** Investigators selected from pre-specified single-agent regimens:
 - Pralatrexate: 30 mg/m² IV once per week for 6 weeks in a 7-week cycle.
 - Romidepsin: 14 mg/m² IV on Days 1, 8, and 15 of a 28-day cycle.
 - Gemcitabine: 1000 mg/m² IV on Days 1, 8, and 15 of a 28-day cycle.
- **Assessments:** Tumor response was assessed by an Independent Review Committee (IRC) using International Working Group 2007 criteria. Imaging scans were conducted every 8 weeks.

Phase I Trial of Pralatrexate and Romidepsin Combination [2]

- **Objective:** To determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and preliminary response rates of the pralatrexate and romidepsin combination in patients with relapsed/refractory lymphoma.
- **Study Design:** This was a single-institution, open-label, dose-escalation phase I study using a 3+3 design.
- **Treatment Protocols:** Patients were treated on one of three schedules to find the optimal administration method:
 - **Schedule A:** Days 1, 8, and 15 on a 28-day cycle.
 - **Schedule B:** Days 1 and 8 on a 21-day cycle.
 - **Schedule C (Recommended Phase 2 Dose):** Days 1 and 15 on a 28-day cycle.
 - **Dosing:** Pralatrexate was escalated from 10 to 25 mg/m², and romidepsin from 12 to 14 mg/m². All patients received vitamin B12 and folic acid supplementation.
- **Assessments:** DLTs were assessed in the first cycle. Response was evaluated according to standard criteria, and treatment continued until disease progression or unacceptable toxicity.

Clinical Development Pathways

The following diagram illustrates the distinct clinical pathways and rationales for the **alisertib** trial and the pralatrexate-romidepsin combination study.



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Interpretation of Findings and Future Directions

- **Alisertib's Outcome:** The phase III Lumiere trial found that **alisertib** was **not statistically superior** to existing single-agent therapies in relapsed/refractory PTCL [1]. This led to the cessation of its development as a single agent for this specific indication. The search results also suggest that mechanisms like the formation of polyploid giant cancer cells (PGCCs) may contribute to insensitivity to Aurora A kinase inhibitors like **alisertib** in other cancers [3].
- **Promise of the Combination:** The high response rate (71%) observed with the pralatrexate-romidepsin combination is notably greater than the historical ORRs of either drug used alone (25-29%) [2] [4]. This synergy-based approach represents an important evolution in PTCL therapy, moving from sequential single agents to rationally designed combinations. The findings supported the initiation of a phase II study to further determine the efficacy of this combination in PTCL [2].
- **Therapeutic Landscape:** The development of these regimens highlights key strategies in PTCL drug development. **Alisertib** was investigated based on target overexpression, while the pralatrexate-romidepsin combination was driven by demonstrated preclinical synergy [1] [2]. The continued focus

on personalized, subtype-specific treatments and novel combinations is critical for improving outcomes in this challenging disease [5] [6].

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References

1. Randomized Phase III Study of Alisertib or Investigator's ... [pmc.ncbi.nlm.nih.gov]
2. A phase 1 study of romidepsin and pralatrexate reveals ... [pmc.ncbi.nlm.nih.gov]
3. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on ... [pmc.ncbi.nlm.nih.gov]
4. A phase 1 study of romidepsin and pralatrexate reveals ... [sciencedirect.com]
5. Precise diagnosis and treatment for peripheral T-cell lymphomas [the-innovation.org]
6. Expanding Horizons in T-Cell Lymphoma Therapy [cancernetwork.com]

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